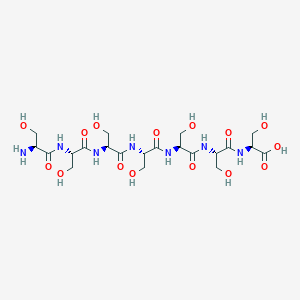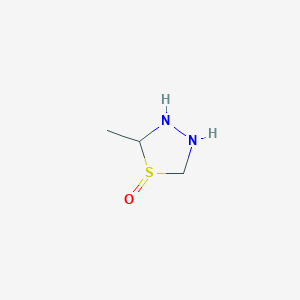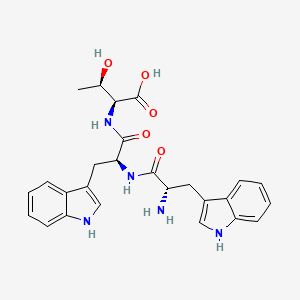![molecular formula C36H24N6 B14250207 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine) CAS No. 377092-02-9](/img/structure/B14250207.png)
2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine) is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of alkylation reactions under phase transfer catalysis (PTC) conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the imidazo[4,5-b]pyridine core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups .
Aplicaciones Científicas De Investigación
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a GABA A receptor positive allosteric modulator.
Mecanismo De Acción
The mechanism of action of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine) involves its interaction with specific molecular targets. For example, it may act as a GABA A receptor positive allosteric modulator, influencing the central nervous system . The compound can also interact with enzymes and other proteins, affecting various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-c]pyridine: Another class of imidazopyridines with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its medicinal properties and used in various therapeutic applications.
Uniqueness
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine) is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
377092-02-9 |
|---|---|
Fórmula molecular |
C36H24N6 |
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
3-phenyl-2-[4-[4-(3-phenylimidazo[4,5-b]pyridin-2-yl)phenyl]phenyl]imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C36H24N6/c1-3-9-29(10-4-1)41-33(39-31-13-7-23-37-35(31)41)27-19-15-25(16-20-27)26-17-21-28(22-18-26)34-40-32-14-8-24-38-36(32)42(34)30-11-5-2-6-12-30/h1-24H |
Clave InChI |
QOAZCBMYYMZDIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=C2C4=CC=C(C=C4)C5=CC=C(C=C5)C6=NC7=C(N6C8=CC=CC=C8)N=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline](/img/structure/B14250130.png)
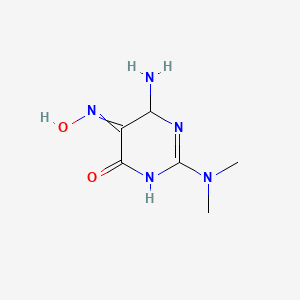
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14250136.png)

![N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine](/img/structure/B14250141.png)
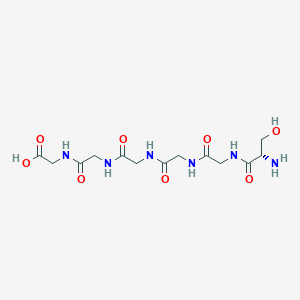
![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)

![Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester](/img/structure/B14250176.png)

